1,3-Dibromo-2-fluoro-5-iodobenzene
Overview
Description
“1,3-Dibromo-2-fluoro-5-iodobenzene” is a chemical compound with the molecular formula C6H2Br2FI . It has a molecular weight of 379.79 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “1,3-Dibromo-2-fluoro-5-iodobenzene” is 1S/C6H2Br2FI/c7-4-1-3(9)2-5(8)6(4)10/h1-2H
. This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“1,3-Dibromo-2-fluoro-5-iodobenzene” is a solid at room temperature . . The melting point is between 133.0 and 138.0 °C .
Scientific Research Applications
Synthesis of Functionalized Compounds
1,3-Dibromo-2-fluoro-5-iodobenzene and its derivatives are valuable precursors in organic synthesis. They facilitate the creation of various organometallic intermediates and functionalized compounds. For instance, 1,2-Dibromo-3-iodobenzene, a closely related compound, is used in the synthesis of diverse derivatives through processes like regioselective bromination and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).
Halogen Scrambling and Buttressing Effects
In the presence of bases, compounds like 1,3-Dibromo-2-fluoro-5-iodobenzene exhibit interesting chemical behaviors such as halogen scrambling and buttressing effects. These effects play a significant role in directing the course of chemical reactions and the formation of specific organometallic intermediates, which are critical in various synthetic applications (Mongin, Marzi, & Schlosser, 2001).
Crystal Structure Prediction
The molecular properties of compounds like 1,3-Dibromo-2-fluoro-5-iodobenzene have been used in theoretical studies for the prediction of crystal structures. This contributes to the understanding of solid-state chemistry and the development of materials with specific crystalline properties (Misquitta, Welch, Stone, & Price, 2008).
Biodegradation Studies
Research has also been conducted on the biodegradation of difluorobenzenes, which are structurally similar to 1,3-Dibromo-2-fluoro-5-iodobenzene. These studies provide insights into the environmental impact and degradation pathways of such halogenated compounds, important in assessing their ecological footprint (Moreira, Amorim, Carvalho, & Castro, 2009).
Vibrational Spectroscopy
The study of vibrational spectra, such as in the case of 2-chloro-1,3-dibromo-5-fluorobenzene, contributes to the understanding of molecular vibrations and their implications in molecular identification and structural analysis (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Safety And Hazards
“1,3-Dibromo-2-fluoro-5-iodobenzene” is considered hazardous . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to rinse with plenty of water .
properties
IUPAC Name |
1,3-dibromo-2-fluoro-5-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FI/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTROTYISAEEJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)F)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2-fluoro-5-iodobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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